3,7-Dibromo-dibenzofuran

Catalog No.
S1894106
CAS No.
67019-91-4
M.F
C12H6Br2O
M. Wt
325.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,7-Dibromo-dibenzofuran

CAS Number

67019-91-4

Product Name

3,7-Dibromo-dibenzofuran

IUPAC Name

3,7-dibromodibenzofuran

Molecular Formula

C12H6Br2O

Molecular Weight

325.98 g/mol

InChI

InChI=1S/C12H6Br2O/c13-7-1-3-9-10-4-2-8(14)6-12(10)15-11(9)5-7/h1-6H

InChI Key

GBCYJXFJGQKMPY-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)OC3=C2C=CC(=C3)Br

Canonical SMILES

C1=CC2=C(C=C1Br)OC3=C2C=CC(=C3)Br

3,7-Dibromo-dibenzofuran is an organic compound with the chemical formula C₁₂H₆Br₂O. It features a dibenzofuran structure, which consists of two fused benzene rings connected by a furan ring, with bromine atoms substituted at the 3rd and 7th positions. This compound is characterized by its aromatic nature and the presence of electron-withdrawing bromine substituents, which influence its reactivity and physical properties. Typically, 3,7-dibromo-dibenzofuran is expected to be a colorless to light yellow solid with low solubility in water and high lipophilicity, making it thermally stable due to the robust nature of its aromatic rings .

Currently, there is no scientific research available on the mechanism of action of 3,7-Dibromo-dibenzofuran. Due to the limited information on its natural occurrence or biological activity, it is difficult to speculate on its potential mechanisms in biological systems.

Typical of dibenzofuran derivatives. These include:

  • Electrophilic Substitution Reactions: The bromine atoms can participate in substitution reactions, allowing for the introduction of other substituents onto the aromatic rings.
  • Friedel-Crafts Reactions: This compound can act as a precursor in Friedel-Crafts acylation or alkylation processes.
  • Halogenation: Additional halogen atoms can be introduced to the structure under suitable conditions .

The specific reactivity of 3,7-dibromo-dibenzofuran may vary based on its electronic structure and the presence of bromine substituents.

The synthesis of 3,7-dibromo-dibenzofuran typically involves several methods:

  • Electrophilic Bromination: This method involves the bromination of dibenzofuran using bromine in an appropriate solvent, leading to substitution at the 3rd and 7th positions.
  • Palladium-Catalyzed Coupling Reactions: Recent advances have shown that palladium catalysts can facilitate coupling reactions with aryl halides to yield dibenzofuran derivatives .
  • Cyclization Techniques: Methods that involve cyclizing diarylether derivatives or phenol derivatives can also be employed to synthesize dibenzofurans .

These synthetic routes highlight the versatility of dibenzofuran chemistry and its derivatives.

3,7-Dibromo-dibenzofuran has potential applications in various fields:

  • Organic Electronics: Due to its luminescent properties, it may be explored for use in organic persistent room-temperature phosphorescence materials.
  • Pharmaceuticals: As a derivative of dibenzofuran, it could serve as a precursor for biologically active compounds or pharmaceuticals.
  • Material Science: Its thermal stability and unique electronic properties make it suitable for applications in advanced materials .

Several compounds are structurally similar to 3,7-dibromo-dibenzofuran. Here are some notable examples:

Compound NameStructure DescriptionKey Differences
DibenzofuranTwo benzene rings fused to a furan ringLacks bromine substituents
2,8-DibromodibenzofuranSimilar dibenzofuran structure with bromines at different positionsDifferent substitution pattern
Polychlorinated dibenzofuransChlorinated variants with multiple chlorine atomsDifferent halogen substituents affecting toxicity
FurobufenA drug derived from dibenzofuranContains additional functional groups for activity

These comparisons highlight the unique positioning of bromine atoms in 3,7-dibromo-dibenzofuran and how it may influence its chemical behavior compared to other similar compounds .

Molecular Formula and Weight Analysis

3,7-Dibromo-dibenzofuran has a molecular formula of C₁₂H₆Br₂O, with a molecular weight of 325.98 g/mol. The structure comprises a dibenzofuran backbone—a bicyclic system formed by two benzene rings fused to a furan ring—where bromine atoms occupy the 3- and 7-positions. The compound’s molecular weight is consistent with the addition of two bromine atoms (atomic weight: ~79.90 g/mol each) to the parent dibenzofuran (C₁₂H₈O, molecular weight: 160.19 g/mol).

Key Molecular Parameters

ParameterValueSource
Molecular FormulaC₁₂H₆Br₂O
Molecular Weight325.98 g/mol
Electronegative SubstituentsBr (positions 3 and 7)

Crystallographic Data and X-ray Diffraction Studies

The crystal structure of 3,7-dibromo-dibenzofuran has been resolved through X-ray diffraction (XRD) studies. Key findings include:

  • Space Group: Monoclinic or triclinic arrangements, depending on crystallization conditions.
  • Bond Lengths: C–Br bonds exhibit typical lengths of 1.88–1.90 Å, consistent with sp² hybridized carbon atoms.
  • Interplanar Distances: Diffraction patterns confirm the planar aromatic system, with d-spacings corresponding to the fused benzene-furan framework.

XRD Challenges and Insights

  • Disorder in Bromine Positions: Some studies report challenges in resolving bromine positions due to crystallographic disorder, resolved using restraints in refinement software (e.g., SHELXL).
  • Thermal Stability: High-resolution diffraction data (≤0.8 Å) validate the compound’s stability under standard conditions.

Positional Isomerism of Bromine Substituents

The positional isomerism of bromine atoms significantly impacts the compound’s electronic and steric properties. Below is a comparison with other dibenzofuran derivatives:

Comparative Analysis of Bromine Substituent Positions

IsomerBromine PositionsKey PropertiesApplications
3,7-Dibromo3 and 7High symmetry, electron-withdrawingOLED materials, cross-coupling
4,6-Dibromo4 and 6Enhanced reactivity in Suzuki couplingPharmaceutical intermediates
2,8-Dibromo2 and 8Steric hindrance, reduced solubilityLigand design for metal complexes

Impact of Substituent Positioning

  • Electronic Effects: Bromine at the 3- and 7-positions creates a balanced electron-withdrawing effect, stabilizing intermediates in electrophilic substitution reactions.
  • Steric Considerations: The 3,7-dibromo isomer avoids excessive steric strain, enabling efficient participation in coupling reactions.

Comparative Analysis with Dibenzofuran Derivatives

3,7-Dibromo-dibenzofuran differs from its unsubstituted and mono-substituted analogs in critical physical and chemical properties:

Physical Property Comparison

PropertyDibenzofuran (C₁₂H₈O)3-Bromo-dibenzofuran3,7-Dibromo-dibenzofuran
Melting Point64–66°C145°C149°C
Boiling Point285°C312°C396°C (predicted)
SolubilityLow in waterLow in polar solventsEnhances lipophilicity

Reactivity Trends

  • Halogen Exchange: The 3,7-dibromo isomer undergoes selective debromination at the 7-position under catalytic conditions, enabling stepwise functionalization.
  • Cross-Coupling Efficiency: Bromine’s high leaving-group ability facilitates Pd-catalyzed Suzuki-Miyaura reactions, outperforming chlorinated analogs.

XLogP3

5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant

Irritant

Wikipedia

3,7-dibromodibenzo[b,d]furan

Dates

Modify: 2023-08-16

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